3-(1,3-Dihydro-2-benzofuran-5-carbonylamino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid
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Overview
Description
3-(1,3-Dihydro-2-benzofuran-5-carbonylamino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid is a complex organic compound that features a benzofuran ring, a trifluoromethoxy phenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dihydro-2-benzofuran-5-carbonylamino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid typically involves multiple steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethoxy Phenyl Group: This step often involves a nucleophilic aromatic substitution reaction.
Coupling with Propanoic Acid: The final step involves coupling the benzofuran derivative with a propanoic acid derivative using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: The trifluoromethoxy phenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are commonly employed.
Major Products
Oxidation: Products may include oxidized derivatives of the benzofuran ring.
Reduction: Reduced forms of the carbonyl group, such as alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Biochemical Probes: Utilized in studying biochemical pathways.
Medicine
Drug Development: Investigated for its potential therapeutic effects in various diseases.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Chemical Synthesis: Employed as an intermediate in the synthesis of other complex molecules.
Polymer Science:
Mechanism of Action
The mechanism of action of 3-(1,3-Dihydro-2-benzofuran-5-carbonylamino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Dihydro-2-benzofuran-5-carbonylamino)-3-phenylpropanoic acid: Lacks the trifluoromethoxy group.
3-(1,3-Dihydro-2-benzofuran-5-carbonylamino)-3-[4-methoxyphenyl]propanoic acid: Contains a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 3-(1,3-Dihydro-2-benzofuran-5-carbonylamino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
Properties
IUPAC Name |
3-(1,3-dihydro-2-benzofuran-5-carbonylamino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO5/c20-19(21,22)28-15-5-3-11(4-6-15)16(8-17(24)25)23-18(26)12-1-2-13-9-27-10-14(13)7-12/h1-7,16H,8-10H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMNPSRMGXJRFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C=C(C=C2)C(=O)NC(CC(=O)O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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